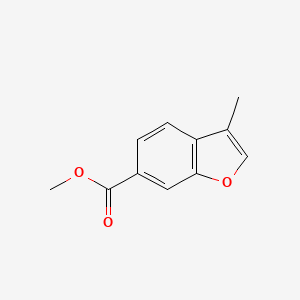

Methyl 3-methylbenzofuran-6-carboxylate

Description

BenchChem offers high-quality Methyl 3-methylbenzofuran-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methylbenzofuran-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 3-methyl-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C11H10O3/c1-7-6-14-10-5-8(11(12)13-2)3-4-9(7)10/h3-6H,1-2H3 |

InChI Key |

VIICZVKGFHCHON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 3-methylbenzofuran-6-carboxylate CAS 501892-71-3 properties

This in-depth technical guide details the properties, synthesis, and applications of Methyl 3-methylbenzofuran-6-carboxylate (CAS 501892-71-3), a critical heterocyclic building block in medicinal chemistry.

CAS Registry Number: 501892-71-3 Chemical Formula: C₁₁H₁₀O₃ Molecular Weight: 190.20 g/mol

Executive Summary

Methyl 3-methylbenzofuran-6-carboxylate is a substituted benzofuran ester widely utilized as a scaffold in drug discovery. Its structural significance lies in the 6-position carboxylate, which serves as a versatile handle for amide coupling or further functionalization, and the 3-methyl group, which often enhances metabolic stability and hydrophobic binding interactions in target pockets. This compound is a known intermediate in the synthesis of LFA-1 antagonists (such as Lifitegrast analogs), HCV NS5B polymerase inhibitors, and GPR40 agonists.

Physicochemical Properties[1][2][3]

The following data characterizes the pure substance, essential for analytical benchmarking and formulation.

| Property | Value | Note |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 63–67 °C | Typical range for 3-methyl substituted esters |

| Boiling Point | 310.5 ± 22.0 °C | Predicted at 760 mmHg |

| Density | 1.18 ± 0.1 g/cm³ | Predicted |

| LogP | 2.85 | Lipophilic; suitable for membrane permeability |

| Solubility | DMSO (>20 mg/mL), DCM, Ethyl Acetate | Insoluble in water |

| Flash Point | 141.6 °C | |

| PSA (Polar Surface Area) | 39.44 Ų | Good oral bioavailability potential |

Synthetic Methodology

The synthesis of CAS 501892-71-3 is non-trivial due to the specific regiochemistry required (3-methyl, 6-carboxylate). The most robust industrial route involves the Rap-Stoermer condensation or a Williamson ether synthesis followed by cyclodehydration starting from methyl 3-hydroxybenzoate.

Retrosynthetic Analysis

The strategic disconnection focuses on the furan ring closure. By tracing the 6-carboxylate back to the phenol precursor, we identify Methyl 3-hydroxybenzoate as the optimal starting material. Cyclization at the position para to the ester (C4 of the benzene ring) yields the 6-substituted benzofuran.

Figure 1: Retrosynthetic logic for constructing the 3-methylbenzofuran-6-carboxylate core.

Detailed Experimental Protocol

Step 1: O-Alkylation (Ether Formation)

-

Reagents: Methyl 3-hydroxybenzoate (1.0 eq), Chloroacetone (1.2 eq), Potassium Carbonate (

, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst). -

Solvent: Anhydrous Acetone or DMF.

-

Procedure:

-

Charge a reaction vessel with Methyl 3-hydroxybenzoate and solvent.

-

Add

and KI. Stir for 15 minutes at room temperature. -

Add Chloroacetone dropwise.

-

Reflux the mixture (approx. 60°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol is consumed.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water and brine.[1] Dry over

and concentrate to yield Methyl 3-(2-oxopropoxy)benzoate .

-

Step 2: Cyclodehydration (Furan Ring Closure)

-

Reagents: Polyphosphoric Acid (PPA) or conc. Sulfuric Acid (

). -

Procedure:

-

Add the crude keto-ether from Step 1 to PPA (approx. 5–10 volumes by weight) pre-heated to 80°C.

-

Stir vigorously at 100–110°C for 2–4 hours. The dark mixture indicates cyclization.

-

Quench: Pour the hot reaction mixture onto crushed ice with vigorous stirring. The product typically precipitates.

-

Purification: Extract the aqueous slurry with Ethyl Acetate (3x). Wash combined organics with saturated

(to remove unreacted acid) and brine. -

Purify via column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate Methyl 3-methylbenzofuran-6-carboxylate .

-

Analytical Characterization

Validation of the structure requires confirming the presence of the furan ring and the specific regiochemistry of the ester.

Proton NMR ( NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.15 | Singlet (s) | 1H | H-7 | Deshielded by ortho-ester and furan ring current. |

| 7.92 | Doublet (d, J=8.2 Hz) | 1H | H-5 | Ortho coupling to H-4. |

| 7.55 | Doublet (d, J=8.2 Hz) | 1H | H-4 | Proximity to the furan ring junction. |

| 7.45 | Singlet (s) | 1H | H-2 | Characteristic furan proton; typically sharp. |

| 3.94 | Singlet (s) | 3H | Methyl ester singlet. | |

| 2.28 | Singlet (s) | 3H | Diagnostic signal for 3-methyl substitution. |

Mass Spectrometry

-

Method: ESI+ or EI.

-

Expected Parent Ion:

or -

Fragmentation: Loss of methoxy group (

) is common for methyl esters.

Medicinal Chemistry Applications

This compound serves as a "privileged scaffold" intermediate.

-

LFA-1 Antagonists (Lifitegrast Analogs): The benzofuran-6-carbonyl moiety is a bioisostere for the tetrahydroisoquinoline core found in various integrin antagonists. The 6-carboxylate is hydrolyzed to the acid and coupled to complex amines to generate potent anti-inflammatory agents for ophthalmic use.

-

HCV NS5B Polymerase Inhibitors: Benzofuran derivatives bind to the allosteric sites of the HCV polymerase. The 3-methyl group restricts conformational rotation, locking the inhibitor into the hydrophobic pocket (Thumb II domain).

-

GPR40 Agonists: Used in the development of treatments for Type 2 Diabetes, where the benzofuran core mimics the fatty acid pharmacophore.

Safety and Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

BenchChem. (2025). The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis. Retrieved from

-

Heterocycles. (2008).[1] A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. Vol 75, No. 12. Retrieved from

-

PubChem. (2025).[2] Compound Summary: 3-Methylbenzofuran.[3] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Methyl benzofuran-6-carboxylate Product Sheet. Retrieved from

-

ChemicalBook. (2023). Benzofuran-6-carboxylic acid: properties and synthesis. Retrieved from

Sources

Structural and Pharmacological Profiling of Benzofuran-6-Carboxylic Acid Methyl Ester Derivatives

Executive Summary

As a Senior Application Scientist, I approach the synthesis and evaluation of benzofuran-6-carboxylic acid methyl ester derivatives not merely as a sequence of chemical reactions, but as a highly tuned system where every reagent choice dictates the structural fidelity and biological efficacy of the final pharmacophore. Benzofuran derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound multidirectional biological activities ranging from antimicrobial to potent anticancer properties. Furthermore, the core benzofuran-6-carboxylic acid structure serves as the critical intermediate in the synthesis of Lifitegrast, an FDA-approved integrin inhibitor.

This whitepaper provides an in-depth technical analysis of the synthetic methodologies, structure-activity relationships (SAR), and standardized experimental protocols required to develop and validate these high-value molecular entities.

Structural Biology & Pharmacophore Rationale

The benzofuran ring system—a benzene ring fused with a furan ring—provides a rigid, planar, and highly electron-rich core that intercalates effectively with various biological targets. The functionalization at the 6-position with a carboxylic acid or its methyl ester derivative () is particularly significant.

The esterification of the carboxylic acid to a methyl ester serves two primary pharmacological purposes:

-

Lipophilicity Enhancement: It masks the polar carboxylic acid, significantly increasing the molecule's ability to permeate lipid bilayers, which is crucial for intracellular targets in oncology.

-

Steric Tuning: The methyl ester acts as a precise steric director, orienting the molecule within the hydrophobic pockets of target enzymes (e.g., tubulin or transglutaminases) without introducing the bulk that larger alkyl chains would impose.

Synthetic Methodologies & Mechanistic Causality

The synthesis of benzofuran-6-carboxylic acid and its subsequent esterification requires precise control over oxidative states to prevent the degradation of the delicate furan architecture.

Mechanistic Causality in the Synthetic Route

The modern synthetic pathway avoids harsh, low-yield conditions by utilizing a two-step cyclization and aromatization process 1.

-

Intramolecular Cross-Coupling: The use of Zinc dust (1.2 equivalents) in dimethylacetamide (DMAc) at 60°C is not arbitrary; it provides a precisely controlled reductive environment that facilitates cross-coupling without prematurely over-reducing the aromatic precursors.

-

Oxidative Dehydrogenation: The aromatization of the dihydrobenzofuran intermediate requires a dual-oxidant system. We employ a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) alongside 6 equivalents of Manganese dioxide (MnO₂). Causality: DDQ acts as the primary hydride acceptor, driving the aromatization. MnO₂ continuously regenerates the active DDQ species, preventing the stoichiometric accumulation of toxic hydroquinone byproducts and ensuring a high-yield conversion to the benzofuran core without decarboxylating the 6-position 1.

Step-by-Step Synthesis Workflow

Synthetic workflow of Methyl Benzofuran-6-carboxylate derivatives.

Structure-Activity Relationship (SAR) & Biological Efficacy

Anticancer Activity via ROS-Mediated Apoptosis

Recent pharmacological profiling has demonstrated that halogenated derivatives of methyl benzofuran-carboxylates possess potent anticancer properties 2. The introduction of electron-withdrawing halogens (such as chlorine or bromine) into the benzofuran ring significantly alters the molecule's redox potential.

Once intracellular, these halogenated derivatives act as potent pro-oxidants. They disrupt the mitochondrial membrane potential, triggering a massive accumulation of Reactive Oxygen Species (ROS). This oxidative stress leads to lipid peroxidation, forces the cancer cells (e.g., A549 lung carcinoma and HepG2 hepatocellular carcinoma) into S and G2/M phase arrest, and culminates in caspase-3/7 mediated apoptosis 2. Furthermore, these compounds effectively decrease IL-6 secretion, dampening the tumor's inflammatory survival pathways.

ROS-mediated apoptotic signaling pathway induced by halogenated derivatives.

Application as a Lifitegrast Intermediate

Beyond oncology, benzofuran-6-carboxylic acid is a highly sought-after intermediate for the synthesis of Lifitegrast. The purity of this intermediate dictates the overall yield and impurity profile (such as dimer formations) of the final active pharmaceutical ingredient (API). Utilizing the optimized synthesis routes discussed herein avoids racemization and yields the core structure with >99.9% purity 3.

Quantitative Data Summaries

Table 1: Cytotoxicity of Halogenated Methyl Benzofuran-Carboxylate Derivatives

| Compound Derivative | Halogen Substitution | Target Cell Line | Primary Mechanism of Action | Cell Cycle Arrest Phase |

| Derivative 7 | 4-Chloro, Dichloroacetyl | HepG2 (Liver) | ROS Generation, Caspase 3/7 Activation | G2/M Phase |

| Derivative 8 | Dibromoacetyl | A549 (Lung), HepG2 | Strong Pro-oxidative effect, IL-6 Inhibition | S and G2/M Phase |

| Unsubstituted Ester | None | Normal Fibroblasts | Negligible Cytotoxicity | N/A |

Table 2: Optimization of Benzofuran-6-Carboxylic Acid Synthesis

| Reaction Step | Reagents / Catalysts | Solvent & Temperature | Yield (%) | Key Mechanistic Role |

| Cross-Coupling | Zn dust (1.2 eq) | DMAc, 60°C | ~80-85% | Mild reduction preventing over-saturation. |

| Dehydrogenation | DDQ (catalytic), MnO₂ (6 eq) | Chlorobenzene, Reflux | ~90% | MnO₂ regenerates DDQ; prevents hydroquinone toxicity. |

| Esterification | Methanol, H₂SO₄ (catalytic) | Methanol, 65°C | ~94% | Converts polar acid to lipophilic methyl ester. |

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to guarantee reproducibility.

Protocol: Oxidative Dehydrogenation & Esterification

Objective: Convert dihydrobenzofuran intermediate to methyl benzofuran-6-carboxylate.

-

Reaction Setup: Dissolve 10 mmol of the dihydrobenzofuran intermediate in 50 mL of anhydrous chlorobenzene.

-

Catalyst Addition: Add 0.5 mmol of DDQ and 60 mmol of activated MnO₂.

-

Reflux & In-Process Control: Heat the mixture to reflux. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot (Rf ~0.4) and the emergence of a highly UV-active spot (Rf ~0.3) confirms successful aromatization (typically 4-6 hours).

-

Filtration: Cool to room temperature and filter through a Celite pad to remove MnO₂ and precipitated hydroquinone derivatives. Concentrate the filtrate under reduced pressure to yield crude benzofuran-6-carboxylic acid.

-

Esterification: Dissolve the crude acid in 30 mL of anhydrous methanol. Add 0.5 mL of concentrated H₂SO₄ dropwise. Reflux for 8 hours.

-

Workup: Neutralize with saturated NaHCO₃ (gas evolution confirms neutralization of excess acid). Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the methyl ester.

Protocol: In Vitro Cytotoxicity & Caspase-3/7 Activation Assay

Objective: Evaluate the apoptotic efficacy of halogenated methyl benzofuran-6-carboxylate derivatives.

-

Cell Seeding: Seed A549 or HepG2 cells in a 96-well plate at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -

Compound Treatment: Treat cells with varying concentrations (1-100 µM) of the halogenated derivative dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for 48 hours.

-

ROS Measurement (In-Process Control): Add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Self-Validation: A measurable increase in green fluorescence (Ex/Em = 485/535 nm) compared to the control validates that the compound has successfully penetrated the cell and initiated oxidative stress.

-

Apoptosis Quantification: Add 100 µL of Caspase-Glo 3/7 Reagent to each well. Incubate at room temperature for 1 hour. Measure luminescence using a microplate reader. Luminescence directly correlates to caspase activity and apoptotic execution.

Conclusion

The benzofuran-6-carboxylic acid methyl ester scaffold is a highly versatile and potent chemical entity. Through precise synthetic control—specifically utilizing optimized cross-coupling and dual-oxidant dehydrogenation—researchers can access high-purity derivatives. Subsequent halogenation of these esters unlocks profound biological activity, transforming a simple building block into a potent, ROS-generating anticancer agent capable of inducing targeted apoptosis in malignant cell lines.

References

-

An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran-6-carboxylic Acid Source: ResearchGate URL:[Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Technical Guide: Biological Activity Profile of the 3-Methylbenzofuran Scaffold

Topic: 3-Methylbenzofuran Scaffold Biological Activity Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The 3-methylbenzofuran scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the unsubstituted benzofuran, the introduction of a methyl group at the C3 position significantly alters the physicochemical profile, introducing steric constraints that lock bioactive conformations and enhancing lipophilicity (LogP) for improved membrane permeability.

This guide analyzes the pharmacological versatility of 3-methylbenzofuran derivatives, focusing on their dominant roles in oncology (VEGFR-2/Tubulin inhibition) , antimicrobial defense , and neuroprotection . It provides a synthesized view of Structure-Activity Relationships (SAR) and standardized protocols for validating biological activity.

Structural Basis & Pharmacophore Analysis

The biological potency of 3-methylbenzofuran stems from two critical structural features:

-

The "Magic Methyl" Effect: The C3-methyl group is not merely a lipophilic spacer. It frequently acts as a conformational anchor, restricting the rotation of substituents at C2, thereby pre-organizing the molecule for receptor binding (reduced entropic penalty).

-

Electronic Distribution: The benzofuran ring is electron-rich, making it an ideal donor for

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets (e.g., the ATP-binding site of kinases).

Therapeutic Domain A: Oncology

The most extensive data on 3-methylbenzofuran derivatives lies in cancer therapeutics. The scaffold acts as a multi-target agent, often disrupting cancer cell survival through non-overlapping mechanisms.

Mechanisms of Action (MOA)

-

VEGFR-2 Inhibition: Derivatives substituted at C2 with hydrazide or amide linkers mimic the ATP pharmacophore, binding to the hinge region of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby suppressing tumor angiogenesis.

-

Tubulin Polymerization Inhibition: Analogous to combretastatin A-4, certain 3-methylbenzofurans bind to the colchicine site of tubulin, preventing microtubule assembly and inducing mitotic arrest at the G2/M phase.

-

CDK2 Inhibition: Hybrid structures linking 3-methylbenzofuran with piperazine moieties have shown nanomolar affinity for Cyclin-Dependent Kinase 2 (CDK2), blocking cell cycle progression.

Quantitative Activity Profile (Selected Derivatives)

Table 1: Cytotoxicity profile of key 3-methylbenzofuran derivatives against human cancer cell lines.

| Derivative Class | Target Mechanism | Cell Line | IC50 (µM) | Reference |

| 3-Methyl-2-(p-methoxy)phenyl | VEGFR-2 / General Cytotoxicity | A549 (Lung) | 1.48 | [1] |

| 3-Bromomethyl-5,6-dimethoxy | Tubulin Inhibition | K562 (Leukemia) | 5.00 | [2] |

| 3-(Piperazinylmethyl) hybrid | CDK2 Inhibition | Panc-1 (Pancreatic) | 2.22 | [3] |

| Oxadiazolyl-benzofuran | GSK3β / NF-κB suppression | HCT116 (Colon) | 3.27 | [4] |

MOA Visualization

The following diagram illustrates the divergent signaling pathways modulated by this scaffold.

Figure 1: Multi-target anticancer mechanisms of 3-methylbenzofuran derivatives leading to apoptosis.

Therapeutic Domain B: Antimicrobial & Neuroprotection[1]

Antimicrobial Activity

The lipophilic nature of the 3-methyl group facilitates penetration through the lipid bilayer of bacterial membranes.

-

Key Insight: Derivatives with hydroxyl groups at C3/C4 or halogen substitutions (Cl, F) at C5 display potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and M. tuberculosis.

-

Triazole Conjugates: Utilizing "click chemistry" to attach 1,2,3-triazoles to the C3-methyl position significantly enhances antifungal activity against C. albicans.

Neuroprotection (Alzheimer's Disease)

Recent studies highlight 3-methylbenzofurans as dual inhibitors of Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1) .[1] The scaffold acts as a hydrophobic core that interacts with the catalytic anionic site (CAS) of AChE.

Structure-Activity Relationship (SAR) Atlas

Understanding the SAR is crucial for optimizing lead compounds. The diagram below summarizes the functional impact of substitutions at specific positions on the ring.

Figure 2: Structure-Activity Relationship (SAR) map of the 3-methylbenzofuran scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are standardized for 3-methylbenzofuran derivatives. These protocols are designed to be self-validating through the use of specific positive and negative controls.

Protocol A: MTT Cytotoxicity Assay (Self-Validating)

Used to determine IC50 values against cancer cell lines (e.g., A549, MCF-7).

-

Seeding: Seed cells (e.g., A549) in 96-well plates at a density of

cells/well in 100 µL DMEM. Incubate for 24h at 37°C, 5% CO2. -

Compound Preparation: Dissolve 3-methylbenzofuran derivatives in DMSO to create a stock solution. Prepare serial dilutions (0.01 to 100 µM) in culture medium.

-

Critical Control: Final DMSO concentration must be <0.1% to avoid solvent toxicity.

-

-

Treatment: Replace medium with 100 µL of fresh medium containing test compounds.

-

Incubation: Incubate for 48 to 72 hours.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

-

Solubilization: Aspirate medium.[2] Add 150 µL DMSO to dissolve formazan crystals.[2] Shake for 15 min.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: MIC Determination (Broth Microdilution)

Used to assess antimicrobial potency.

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard. Dilute 1:100 in Mueller-Hinton broth.

-

Plate Setup: Use 96-well plates. Add 100 µL of broth containing serial dilutions of the benzofuran derivative.

-

Inoculation: Add 100 µL of bacterial suspension to each well.

-

Sterility Control: Broth only (no bacteria).

-

Growth Control: Bacteria + Broth + DMSO (no drug).

-

Reference Standard: Ciprofloxacin or Fluconazole.

-

-

Incubation: 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

Visualization: Add 20 µL Resazurin dye (0.015%). Incubate 1-2 hours. A change from blue to pink indicates viable growth. The MIC is the lowest concentration preventing color change.

Future Perspectives

The 3-methylbenzofuran scaffold is evolving from simple cytotoxic agents to targeted therapies. Future development is trending toward:

-

PROTACs (Proteolysis Targeting Chimeras): Using the benzofuran core as the warhead to degrade specific oncogenic proteins.

-

CNS-Penetrant Hybrids: Optimizing the LogP (via the C3-methyl handle) to cross the blood-brain barrier for Alzheimer's treatment.

References

-

Al-Sanea, M. M., et al. (2021).[4] "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells."[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Podlewska, S., et al. (2024). "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." Semantic Scholar.

-

El-Miligy, M. M., et al. (2022).[5] "Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

RSC Advances. (2023). "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances.

-

BenchChem. (2025).[2] "Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide." BenchChem.[2]

-

Nevagi, R. J., et al. (2015). "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Journal of Pharmacy & Bioallied Sciences.

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of Methyl 3-methylbenzofuran-6-carboxylate

Abstract

Methyl 3-methylbenzofuran-6-carboxylate is a heterocyclic compound featuring a benzofuran core, a structural motif of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with its derivatives.[1] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in chemical synthesis, purification, formulation, and high-throughput screening.[2] Poor solubility can lead to unreliable results in biological assays and significant challenges in formulation and development.[3][4] This technical guide provides a comprehensive framework for both the theoretical prediction and experimental determination of the solubility of Methyl 3-methylbenzofuran-6-carboxylate. We present detailed, field-proven protocols for qualitative and quantitative solubility assessment, explain the physicochemical principles governing solubility, and offer insights into the interpretation of experimental data for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Profile of Methyl 3-methylbenzofuran-6-carboxylate

A molecule's structure dictates its properties, including its solubility. The structure of Methyl 3-methylbenzofuran-6-carboxylate contains a fused aromatic ring system (the benzofuran), which is largely non-polar, a methyl group at the 3-position, which adds to the lipophilicity, and a methyl ester (carboxylate) group at the 6-position. This ester group introduces polarity through its carbonyl (C=O) and ether (C-O) linkages and can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group).

This structural composition suggests that the molecule will exhibit moderate polarity. Consequently, it is predicted to be poorly soluble in highly polar protic solvents like water and in highly non-polar aliphatic solvents like hexane. Its optimal solubility is anticipated in organic solvents of intermediate polarity that can engage in dipole-dipole interactions.

| Property | Value | Source / Method |

| Chemical Structure | (See Figure 1 below) | - |

| Molecular Formula | C₁₁H₁₀O₃ | Calculation |

| Molecular Weight | 190.19 g/mol | Calculation[5] |

| Predicted Polarity | Moderately Polar, Lipophilic | Structural Analysis |

| Hydrogen Bond Donor | No | Structural Analysis |

| Hydrogen Bond Acceptor | Yes (Carbonyl and Ether Oxygens) | Structural Analysis |

| Physical Form | Likely a solid at room temperature. | Inference |

Figure 1: Chemical Structure of Methyl 3-methylbenzofuran-6-carboxylate.

Figure 1: Chemical Structure of Methyl 3-methylbenzofuran-6-carboxylate.

Part 2: Theoretical Principles of Solubility

The foundational principle governing solubility is the maxim "like dissolves like."[6] This means that substances with similar intermolecular forces and polarity tend to be miscible.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). They are effective at dissolving non-polar solutes. The aromatic core of Methyl 3-methylbenzofuran-6-carboxylate may allow for some solubility in toluene via π-stacking, but the polar ester group will limit its solubility in purely aliphatic solvents like hexane.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO): These solvents possess dipole moments but lack acidic protons.[7] They can engage in dipole-dipole interactions and can accept hydrogen bonds. Solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are excellent candidates for dissolving our target compound due to their moderate polarity. Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are powerful solvents for a wide range of organic molecules and are expected to readily dissolve this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors.[7] While the ester group on our compound can accept a hydrogen bond, the energy required to break the strong hydrogen-bonding network of the solvent (e.g., ethanol-ethanol interactions) to accommodate the largely non-polar benzofuran structure may limit high solubility.

Part 3: Experimental Determination of Solubility

A multi-stage approach, beginning with a rapid qualitative assessment and proceeding to a rigorous quantitative measurement, provides a comprehensive solubility profile.

Qualitative Solubility Assessment

This rapid test provides an initial classification of solubility, which is invaluable for selecting solvents for reactions, chromatography, or initial biological screens. The protocol involves adding a fixed amount of solute to a fixed volume of solvent and observing the outcome.

-

Preparation: Into a series of small, clean glass vials (e.g., 1-dram vials), add approximately 2-5 mg of Methyl 3-methylbenzofuran-6-carboxylate.

-

Solvent Addition: To each vial, add 0.5 mL of a test solvent from the selected panel (e.g., Hexane, Toluene, DCM, EtOAc, Acetone, Acetonitrile, Methanol, Ethanol, DMSO).

-

Mixing: Cap each vial and vortex vigorously for 30-60 seconds at ambient temperature.

-

Observation: Allow the vials to stand for 5-10 minutes. Visually inspect each vial against a contrasting background. Look for any undissolved solid particles.

-

Classification:

-

Soluble: No solid particles are visible to the naked eye. The solution is clear.

-

Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears unchanged, with no visible signs of dissolution.[8]

-

The causality behind this simple test lies in establishing a practical concentration threshold. If 5 mg dissolves in 0.5 mL, the solubility is at least 10 mg/mL, which is often sufficient for many laboratory applications.

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination (Thermodynamic Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium. This protocol is self-validating as it ensures equilibrium is reached and employs a precise analytical method for quantification.

-

Preparation of Slurry: Add an excess amount of Methyl 3-methylbenzofuran-6-carboxylate to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid will remain undissolved at equilibrium, which can be visually confirmed. A starting point is 20-30 mg per 1 mL of solvent.

-

Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24 to 48 hours. This extended time is critical to ensure the dissolution process reaches a true thermodynamic equilibrium.[3]

-

Phase Separation: After equilibration, remove the vials and allow them to stand for 1-2 hours for coarse solids to settle. To separate the saturated supernatant from the excess solid, use either centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a chemically inert, low-binding filter (e.g., a 0.22 µm PTFE syringe filter). This step is crucial to prevent solid particles from artificially inflating the measured concentration.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.

-

Method Validation: The analytical method must be validated by creating a calibration curve. Prepare a series of standard solutions of the compound at known concentrations and measure their analytical response (e.g., peak area in HPLC). Plot response versus concentration to generate a linear regression curve (R² > 0.99).

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Then, multiply by the dilution factor to calculate the final solubility in units such as mg/mL or molarity (mol/L).

-

Caption: Workflow for Quantitative Shake-Flask Solubility Method.

Part 4: Data Presentation and Interpretation

The following table presents an illustrative summary of the expected solubility profile for Methyl 3-methylbenzofuran-6-carboxylate based on physicochemical principles. Researchers should generate their own data following the protocols outlined above.

| Solvent | Class | Polarity Index (P')[9] | Expected Qualitative Solubility | Expected Quantitative Range (mg/mL) | Rationale |

| Hexane | Non-Polar | 0.1 | Insoluble | < 0.1 | Mismatch in polarity; cannot overcome solute crystal lattice energy. |

| Toluene | Non-Polar (Aromatic) | 2.4 | Partially Soluble | 1 - 10 | π-stacking interactions with the benzofuran ring aid solubility. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Soluble | > 50 | Good polarity match for dipole-dipole interactions. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | Soluble | > 50 | Good polarity match; ester can interact with the solute's ester group. |

| Acetone | Polar Aprotic | 5.1 | Soluble | > 50 | Strong dipole moment effectively solvates the polar parts of the molecule. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Soluble | > 30 | Highly polar, effective at dissolving a wide range of compounds. |

| Ethanol | Polar Protic | 4.3 | Soluble | > 20 | Can act as H-bond acceptor, but solute disrupts strong solvent H-bonding network.[10] |

| Methanol | Polar Protic | 5.1 | Moderately Soluble | 10 - 30 | More polar than ethanol, stronger H-bonding network is harder for the solute to penetrate. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble | > 100 | Exceptionally strong solvent capable of dissolving a vast range of organic molecules. |

Conclusion

Methyl 3-methylbenzofuran-6-carboxylate is a molecule of moderate polarity, with its solubility profile being dictated by a balance between its lipophilic benzofuran core and its polar methyl ester functional group. It is predicted to be highly soluble in moderately polar aprotic solvents such as Dichloromethane, Ethyl Acetate, and Acetone, and sparingly soluble in the extremes of non-polar (Hexane) and highly polar protic (Water) solvents. The experimental protocols provided in this guide offer a robust and reliable framework for determining both qualitative and quantitative solubility, generating essential data for any research or development pipeline. Accurate solubility data is fundamental to ensuring the success of subsequent experimental work, from reaction optimization and product purification to formulation and reliable biological screening.

References

- Vertex AI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (2022). Comparison of the polarity of organic solvents.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (n.d.). Polarity of Solvents.

- Vertex AI Search. (n.d.). Solvents and Polarity - Chemistry.

- CymitQuimica. (n.d.). METHYL 3-METHYLBENZOFURAN-2-CARBOXYLATE.

- Vertex AI Search. (2023). Solubility of Organic Compounds.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Shodex. (n.d.). Polarities of Solvents.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- Merck. (n.d.). Methyl benzofuran-6-carboxylate.

- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.

- LOCKSS. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- PubChem - NIH. (n.d.). Benzofuran.

- Enamine. (n.d.). Aqueous Solubility Assay.

- ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.

- PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity.

- Sigma-Aldrich. (n.d.). Methyl benzofuran-6-carboxylate.

- PMC - NIH. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.

Sources

- 1. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. METHYL 3-METHYLBENZOFURAN-2-CARBOXYLATE | CymitQuimica [cymitquimica.com]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. shodex.com [shodex.com]

- 10. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacophore Modeling of Benzofuran-6-Carboxylate Esters

Content Type: Technical Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Ligand-Based Pharmacophore Generation & Structural Optimization for Antimicrobial/Anticancer Targets

Executive Summary

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including DNA gyrase, topoisomerase, and CYP19 aromatase. This guide focuses specifically on benzofuran-6-carboxylate esters , a subclass where the C-6 ester linkage provides a critical vector for extending the pharmacophore into solvent-accessible pockets or hydrophobic clefts of the target protein.

This technical document outlines a self-validating workflow for developing pharmacophore models of this scaffold. It moves beyond standard software tutorials to address the specific physicochemical challenges of the benzofuran core—such as aromatic stacking interactions and ester bond rotameric flexibility—and provides a grounded protocol for experimental validation.

Chemical Space & Structural Rationale[1][2]

The Scaffold Architecture

The benzofuran-6-carboxylate ester consists of a fused benzene-furan bicyclic core. The C-6 position is strategically significant because it sits on the "edge" of the planar system, allowing substituents to interact with residues distal to the primary intercalation site.

| Feature | Structural Role | Pharmacophoric Property |

| Benzofuran Core | Planar scaffold | R (Aromatic Ring): |

| Furan Oxygen | Heteroatom | HBA (Acceptor): Weak H-bond acceptor; influences electronic distribution. |

| C-6 Ester Carbonyl | Linker | HBA (Acceptor): Critical interaction point (e.g., with Arg/Ser residues). |

| Ester Alkyl/Aryl Tail | Variable Region | Hyd (Hydrophobic): Explores hydrophobic pockets; determines selectivity. |

Structure-Activity Relationship (SAR) Context

Recent literature highlights that while the C-2 position often dictates cytotoxic potency via steric fit, the C-6 position modulates solubility and target specificity (e.g., antibacterial vs. anticancer spectrum). For instance, bulky hydrophobic esters at C-6 have been correlated with enhanced DNA Gyrase B inhibition in Mycobacterium smegmatis by targeting the hydrophobic pocket near Ile84 and Val128 [1].[1]

Computational Workflow: Pharmacophore Generation

This workflow utilizes a Ligand-Based approach, ideal when a co-crystallized structure is unavailable or when exploring novel derivatives.

Diagram: Pharmacophore Modeling Pipeline

The following logic flow ensures that the resulting model is not an artifact of the training set but a predictive tool.

Figure 1: Step-by-step workflow for generating a robust pharmacophore model for benzofuran derivatives.

Step-by-Step Methodology

Step 1: Dataset Curation & "Self-Validating" Decoys

Do not rely solely on active compounds. You must construct a Decoy Set —compounds that are physically similar (molecular weight, logP) but biologically inactive.

-

Protocol: Select 15-20 active benzofuran-6-carboxylate esters (IC50 < 10 µM) and 50+ decoys.

-

Source: Use data from Journal of Pharmaceutical Research or similar verified repositories [2].

Step 2: Conformational Analysis (The Ester Challenge)

The C-6 ester linkage allows free rotation. A rigid conformer search will fail.

-

Method: Use Monte Carlo or Systematic Search algorithms.

-

Critical Parameter: Set an energy window of 10-15 kcal/mol above the global minimum. This accounts for the energy penalty required for the ligand to adopt the "bioactive conformation" within the protein binding pocket.

Step 3: Feature Definition

For benzofuran-6-carboxylate esters, map the following features:

-

F1 (Aromatic): Centroid of the benzene ring.

-

F2 (Aromatic/Hydrophobic): Centroid of the furan ring.

-

F3 (H-Bond Acceptor): The carbonyl oxygen of the ester. Note: This is often the "anchor" point.

-

F4 (Hydrophobic): The distal alkyl/aryl group attached to the ester oxygen.

Experimental Validation Protocol

A pharmacophore model is only a hypothesis until proven experimentally. The following protocol outlines how to synthesize and test a high-scoring candidate to validate the model's predictive power.

Synthesis Verification (Brief)

To validate the model, synthesize a derivative predicted to be active.

-

Reaction: Rap-Stoermer Condensation .

-

Reagents: Salicylaldehyde derivative +

-haloketone + -

Why this route? It is robust, yields high atom economy, and allows easy variation of the C-2 and C-6 positions [3].

Biological Assay: DNA Gyrase Supercoiling Inhibition

Since benzofurans are established Gyrase B inhibitors [1], this assay provides a specific readout for target engagement.

Materials:

-

E. coli DNA Gyrase (Topo II) assay kit.

-

Relaxed plasmid pBR322 DNA.

-

Assay Buffer (Tris-HCl, KCl, MgCl2, ATP, DTT).

Protocol:

-

Incubation: Mix 0.5 µg relaxed pBR322 DNA with 1 U DNA Gyrase in assay buffer.

-

Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).

-

Reaction: Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction with steph solution (SDS, bromophenol blue).

-

Analysis: Electrophoresis on 1% agarose gel.

-

Positive Result: Presence of relaxed DNA bands (inhibition of supercoiling).

-

Negative Result: Conversion to supercoiled DNA.

-

Quantitative Model Evaluation

When reporting your pharmacophore model, you must calculate and present the Güner-Henry (GH) Score to demonstrate it is not a random filter.

| Metric | Formula | Target Value | Interpretation |

| Yield of Actives (%Y) | > 70% | Percentage of true actives in the hit list. | |

| Enrichment Factor (E) | > 10 | How many times better the model is than random selection. | |

| GH Score | $ \left[ \frac{H_a(3A + H_t)}{4H_tA} \right] \times \left(1 - \frac{H_t - H_a}{D - A}\right) $ | > 0.7 | A score >0.7 indicates a highly predictive model. |

-

Ht: Total hits retrieved.

-

A: Total actives in database.

-

D: Total compounds in database.

References

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Journal of Research in Medical Sciences. Available at: [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). Available at: [Link]

-

Pharmacophore Searching of Benzofuran Derivatives for Selective CYP19 Aromatase Inhibition. ResearchGate. Available at: [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. jopcr.com [jopcr.com]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 7. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

Engineering 3-Substituted Benzofuran Carboxylates: A Technical Guide to Synthesis, Functionalization, and Pharmacological Profiling

Executive Summary

As a Senior Application Scientist overseeing medicinal chemistry and drug discovery workflows, I have observed that the benzofuran core is one of the most privileged scaffolds in modern pharmacology. Specifically, 3-substituted benzofuran carboxylates and their derivatives serve as critical active pharmaceutical ingredients (APIs) and versatile intermediates. From anti-arrhythmic agents like amiodarone[1] to novel carbonic anhydrase inhibitors[2], the structural modularity of the benzofuran-2-carboxylate system allows for precise tuning of electronic and steric properties.

This whitepaper provides an in-depth analysis of the modern synthetic methodologies, structure-activity relationships (SAR), and standardized, self-validating protocols required to engineer these molecules with high fidelity.

The Privileged Scaffold: Mechanistic Rationale

The benzofuran ring system is an oxygen-containing heterocyclic pharmacophore that mimics the indole core but presents a fundamentally different hydrogen-bond acceptor profile. The addition of a carboxylate moiety at the C2 position serves a dual purpose:

-

Electronic Modulation: The electron-withdrawing nature of the carboxylate stabilizes the electron-rich furan ring, preventing oxidative degradation during late-stage functionalization.

-

Synthetic Versatility: The carboxylate acts as a synthetic handle for downstream transamidation, esterification, or hydrazinolysis, enabling the rapid generation of diverse compound libraries[3].

When a substituent is introduced at the C3 position, the molecule gains a three-dimensional vector that can project into deep hydrophobic pockets of target proteins, a feature critical for high-affinity binding in complex targets like the Mu Opioid Receptor (MOR)[4] and Cannabinoid CB1 receptors[5].

Modern Synthetic Methodologies & Workflows

The evolution of benzofuran synthesis has shifted from harsh, early-stage cyclizations to elegant, late-stage functionalizations. Understanding the causality behind these strategic shifts is essential for optimizing yield and scalability.

Traditional Cyclocondensation (The Baseline)

Historically, the synthesis of benzofuran-2-carboxylates relied on the direct condensation of 2-hydroxybenzophenones or salicylaldehydes with haloacetates (e.g., ethyl 2-bromoacetate) in the presence of a strong base.

-

Causality: The base deprotonates the phenol to form a highly nucleophilic phenoxide, which initiates an S

N2 attack on the haloacetate. This is followed by an intramolecular aldol-type condensation that closes the furan ring. While robust, this method suffers from poor regioselectivity when highly functionalized precursors are used.

Late-Stage C–H Arylation & Transamidation (The Modern Approach)

To overcome the limitations of de novo ring synthesis, modern workflows utilize 8-aminoquinoline (8-AQ) directed C–H functionalization[3].

-

Causality: The 8-AQ auxiliary acts as a bidentate directing group, coordinating Palladium(II) to selectively activate the inert C3–H bond. This prevents unwanted side reactions on the benzene ring and allows for the modular installation of diverse aryl groups at the C3 position.

Radical Reactions via Super-Electron-Donors (SEDs)

Recent breakthroughs have introduced transition-metal-free intermolecular radical couplings using heteroatom-centered anions as super-electron-donors (SEDs)[1].

-

Causality: By utilizing strong bases (like LDA), heteroatom anions initiate a single-electron-transfer (SET) process with 2-iodophenyl allenyl ethers, rapidly assembling 3-heteroalkylbenzofurans without the need for expensive palladium catalysts.

Caption: Logical workflow of synthetic strategies for 3-substituted benzofuran carboxylates.

Pharmacological Landscape & SAR

The biological applicability of 3-substituted benzofuran carboxylates is vast. By altering the C2 and C3 substituents, researchers can pivot the molecule's activity across entirely different therapeutic areas.

Oncology: Carbonic Anhydrase Inhibition

Benzofuran-based carboxylic acids have shown potent antiproliferative effects against breast cancer cell lines (MDA-MB-231). These compounds act as targeted inhibitors of human Carbonic Anhydrases (hCA II and IX), which are overexpressed in hypoxic tumor microenvironments[2].

Caption: Mechanistic pathway of benzofuran-based carbonic anhydrase inhibitors in cancer cells.

Antimicrobial and Anti-Tubercular Efficacy

Coupling the benzofuran nucleus with a 1,2,3-triazole moiety via click chemistry yields compounds with significant antibacterial and antifungal activity against S. aureus and E. coli[6]. Furthermore, hydrazide derivatives (e.g., 3-hydroxy-1-benzofuran-2-carbohydrazide) exhibit strong anti-TB activity against Mycobacterium tuberculosis.

GPCR Modulation

In the realm of neuropharmacology, 2,3-substituted benzofurans act as novel agonists for the Cannabinoid CB1 receptor[5]. Additionally, stereospecific substitutions on the benzofuran ring can dictate whether a molecule acts as an agonist or antagonist at the Mu Opioid Receptor (MOR), highlighting the extreme conformational sensitivity of these scaffolds[4].

Quantitative SAR Data Summary

| Compound Class / Derivative | Target / Disease Model | Key Quantitative Metric | Pharmacological Effect | Ref |

| Benzofuran-based carboxylic acid (9e) | Breast Cancer (MDA-MB-231) | IC | Cell cycle arrest / Apoptosis | [2] |

| 3-Hydroxy-1-benzofuran-2-carbohydrazide | M. tuberculosis (H37Rv) | MIC = 1.6 μg/mL | Anti-Tubercular activity | |

| Benzofuran-2-carboxylate 1,2,3-triazoles | S. aureus, E. coli | Moderate/Good Inhibition | Broad-spectrum Antimicrobial | |

| 3-Alkoxybenzofuran-2-carboxamides | Cannabinoid CB1 Receptor | High Binding Affinity | CNS Modulation (Agonist) | [5] |

Standardized Experimental Protocol: 8-AQ Directed C–H Arylation

To ensure absolute reproducibility in your laboratory, I have designed this self-validating protocol for the synthesis of 3-substituted benzofuran-2-carboxamides based on modern transamidation chemistry[3]. A self-validating protocol incorporates orthogonal checkpoints to ensure reaction fidelity before proceeding to the next step.

Step 1: 8-Aminoquinoline (8-AQ) Installation

-

Procedure: Dissolve benzofuran-2-carboxylic acid (1.0 equiv) and 8-aminoquinoline (1.2 equiv) in anhydrous DMF. Add EDCI (1.5 equiv) and HOBt (1.5 equiv) as coupling agents, followed by DIPEA (2.0 equiv). Stir at room temperature for 12 hours.

-

Causality: Establishing the bidentate 8-AQ directing group is critical. It acts as a molecular "claw" to lock the Palladium catalyst in exact proximity to the C3 position, preventing off-target activation.

-

Self-Validation Checkpoint: Perform LC-MS analysis on the crude mixture. The presence of the [M+H]^+^ peak corresponding to the 8-AQ amide, coupled with a distinct shift in retention time compared to the starting acid, confirms successful coupling.

Step 2: Palladium-Catalyzed C3–H Arylation

-

Procedure: To a sealed tube, add the 8-AQ benzofuran amide (1.0 equiv), an aryl iodide (2.0 equiv), Pd(OAc)

2(10 mol%), and Ag2CO3(2.0 equiv). Suspend in toluene and heat to 110 °C for 24 hours under an inert atmosphere. -

Causality: Pd(OAc)

2inserts into the C3–H bond. Ag2CO3serves a dual, indispensable purpose: it acts as a terminal oxidant to regenerate the active Pd(II) species and scavenges the iodide byproduct as insoluble AgI, preventing catalyst poisoning. -

Self-Validation Checkpoint: Isolate the intermediate and run a ^1^H NMR spectrum. The definitive disappearance of the characteristic C3–H proton singlet (typically around δ 7.5–7.8 ppm) confirms complete arylation at the 3-position.

Step 3: Transamidation (Auxiliary Cleavage)

-

Procedure: To the crude reaction mixture from Step 2, add the desired functional amine (1.5 equiv) in toluene (0.5 M). Heat to 60 °C for 0.5 to 6 hours[3]. Concentrate under reduced pressure and purify via silica gel chromatography.

-

Causality: The 8-AQ group is pharmacologically undesirable due to potential toxicity and poor pharmacokinetic properties. Transamidation under mild conditions cleaves the auxiliary, replacing it with a functional amine to generate the final library of APIs.

-

Self-Validation Checkpoint: Visualize the TLC plate under UV light (254 nm). The cleavage of the highly conjugated 8-AQ group results in a distinct loss of its characteristic bright fluorescence, providing immediate visual confirmation of transamidation.

References

-

Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage.[Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NIScPR Online Periodical Repository.[Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI.[Link]

-

Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. PMC - NIH.[Link]

-

Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor. RSC Publishing.[Link]

-

Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor. Australian Journal of Chemistry | ConnectSci.[Link]

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. American Chemical Society.[Link]

-

Synthesis, SAR, Molecular Docking and Anti-TB study of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide. Asian Journal of Research in Chemistry.[Link]

Sources

- 1. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry [mdpi.com]

- 4. Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00036J [pubs.rsc.org]

- 5. connectsci.au [connectsci.au]

- 6. op.niscpr.res.in [op.niscpr.res.in]

Methyl 3-methylbenzofuran-6-carboxylate safety data sheet SDS

An In-Depth Technical Guide to the Safe Handling of Methyl 3-methylbenzofuran-6-carboxylate

A Note from the Senior Application Scientist

Part 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the foundation of its safe handling and use. Methyl 3-methylbenzofuran-6-carboxylate belongs to the benzofuran class of heterocyclic compounds, which are characterized by a fused benzene and furan ring system.

While specific, verified data for the 3-methyl isomer is limited, we can extrapolate from the closely related and commercially available analog, Methyl benzofuran-6-carboxylate (CAS: 588703-29-1) . It is crucial to assume the properties and hazards will be very similar.

| Identifier | Value | Source |

| Chemical Name | Methyl 3-methylbenzofuran-6-carboxylate | - |

| Analog Name | Methyl benzofuran-6-carboxylate | [1] |

| Analog CAS Number | 588703-29-1 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | [2] |

| Molecular Weight | 190.19 g/mol | [2] |

| Physical Form | White to Yellow Solid | |

| Predicted Boiling Point | 257.7 ± 13.0 °C | [1] |

| Storage Temperature | 2-8°C, Sealed in Dry Conditions | |

| InChI Key (Analog) | GVDHNZDNWGZFLB-UHFFFAOYSA-N |

Part 2: Comprehensive Hazard Analysis and GHS Classification

The hazard profile of Methyl 3-methylbenzofuran-6-carboxylate must be considered from two perspectives: the acute effects likely contributed by the methyl ester functional group and the potential chronic effects associated with the benzofuran core. Data for the analog Methyl benzofuran-6-carboxylate indicates irritant properties, while the parent benzofuran compound is classified as a potential carcinogen.[3][4] Therefore, this substance must be handled as hazardous.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 |

| Carcinogenicity (from Benzofuran) | Category 2 | H351: Suspected of causing cancer | GHS08 |

| Flammability (from Benzofuran) | Category 3 | H226: Flammable liquid and vapour (Note: Applies to parent liquid; solid derivative may be combustible) | GHS02 |

Signal Word: DANGER

Expert Analysis of Hazards:

-

Acute Hazards (H302, H315, H319, H335): These classifications, derived from the analog, are typical for aromatic esters.[4] The primary risk during routine lab work is exposure to the solid powder during weighing or solutions during transfer, leading to skin, eye, or respiratory tract irritation.

-

Chronic Hazards (H351): This is the most significant long-term risk and is inherited from the parent benzofuran scaffold. The International Agency for Research on Cancer (IARC) classifies benzofuran as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in experimental animals.[3] The mechanism is thought to involve metabolic activation to reactive intermediates that can damage DNA. Therefore, minimizing all routes of exposure is critical to mitigate this long-term risk.

-

Organ-Specific Toxicity: Studies on the parent compound, benzofuran, suggest potential adverse effects on the liver and kidneys following repeated exposure.[3]

Part 3: Proactive Safety and Handling Protocols

A proactive approach to safety involves implementing engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure. Every protocol should be designed as a self-validating system, where safety is an integral part of the workflow.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid Methyl 3-methylbenzofuran-6-carboxylate (e.g., weighing, transferring) and its solutions must be performed in a certified chemical fume hood. This is the primary defense against inhaling airborne particulates or vapors.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.

Handling and Storage

Proper storage is critical not only for safety but also for maintaining the chemical's integrity.

-

Storage Conditions: Store containers in a refrigerator at 2-8°C. The area should be dry and well-ventilated. Containers must be kept tightly closed to prevent moisture ingress and potential degradation.

-

Chemical Segregation: Incompatibility is a key risk. The parent compound, benzofuran, is known to polymerize in the presence of acid catalysts.[3] Therefore, this compound must be segregated from strong acids, bases, and oxidizing agents.[5]

-

Inventory Management: Label all containers with the date received and the date opened.[6] Use older stock first to avoid the potential for long-term degradation.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential hazards. For this compound, protection against skin/eye contact and inhalation is mandatory.[7][8]

| Task | Eye/Face Protection | Hand Protection | Body Protection |

| Weighing/Transfer (Solid) | ANSI-approved safety goggles | Nitrile gloves (inspect before use) | Long-sleeved lab coat |

| Solution Preparation/Use | ANSI-approved safety goggles and face shield (if splash risk exists) | Nitrile gloves (double-gloving recommended for extended use) | Chemical-resistant lab coat or apron over lab coat |

| General Lab Presence | ANSI-approved safety glasses | N/A | Lab coat |

Rationale for PPE Selection:

-

Eye Protection: Safety goggles provide a seal around the eyes, offering superior protection from dust particles and splashes compared to safety glasses.[9][10]

-

Gloves: Nitrile gloves offer good resistance to a range of organic chemicals for incidental contact.[7] Always consult a glove compatibility chart for prolonged or immersive work. Change gloves immediately if contamination is suspected.

-

Lab Coat: A lab coat protects skin and personal clothing from contamination.[11]

Part 4: Emergency Response Protocols

Preparedness is the key to effectively managing any laboratory incident.[12][13] Personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[14] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Accidental Release Measures: Spill Cleanup Protocol

This protocol is for minor spills (<100g or 100mL) that can be handled by trained laboratory personnel.[16][17] For larger spills, evacuate the area and contact the institution's emergency response team.

-

Assess and Secure:

-

Don Appropriate PPE:

-

At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. A respirator may be necessary for large quantities of dust.

-

-

Contain the Spill:

-

Absorb and Collect:

-

Gently sweep the solid material or the absorbent material into a designated chemical waste container. Use non-sparking tools.[16]

-

-

Decontaminate:

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

-

Place all cleanup materials (gloves, towels, absorbent) into the hazardous waste container.[18]

-

-

Dispose and Report:

-

Label the waste container appropriately and arrange for disposal through your institution's environmental health and safety (EHS) office.

-

Report the incident to your supervisor and complete any required documentation.[16]

-

Part 5: Stability, Reactivity, and Disposal

Chemical Stability and Reactivity

-

Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, dark).

-

Reactivity:

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[5][14]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[15]

-

Hazardous Polymerization: As noted, the benzofuran ring system can be susceptible to polymerization initiated by acid catalysts.[3]

-

Waste Disposal Considerations

Proper chemical waste disposal is a legal and ethical responsibility to protect both human health and the environment.[19]

-

Waste Classification: Methyl 3-methylbenzofuran-6-carboxylate is a non-halogenated organic solid . Waste should be segregated accordingly.[20][21] Do not mix with halogenated solvents or heavy metal waste, as this significantly increases disposal costs and complexity.[19][20]

-

Containerization:

-

Collect all solid waste, contaminated materials (e.g., gloves, wipes), and concentrated solutions in a clearly labeled, sealable hazardous waste container.

-

The container must be marked with the words "Hazardous Waste" and a full list of its contents with approximate percentages.[21]

-

-

Disposal Procedure:

References

-

Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

-

Preparing for Emergency Chemical Spills. University of California, Berkeley, Environment, Health & Safety. [Link]

-

Lab Safety Emergency Chemical Spill Procedures. University of Hawaii at Manoa. [Link]

-

Guide for Chemical Spill Response. American Chemical Society. [Link]

-

8 Steps to Handling a Laboratory Chemical Spill. Westlab. [Link]

-

Personal Protective Equipment. University of Texas at Austin, Environmental Health & Safety Services. [Link]

-

Standard Personal Protective Equipment. Columbia University, Environmental Health Safety and Laboratory Operations. [Link]

-

Personal Protective Equipment. University of Illinois Urbana-Champaign, Division of Research Safety. [Link]

-

How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Manager. [Link]

-

Personal Protective Equipment. University of California, Santa Barbara, Department of Chemistry and Biochemistry. [Link]

-

Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]

-

Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. ResearchGate. [Link]

-

2-methyl benzofuran. The Good Scents Company. [Link]

-

2-Methyl-1-benzofuran - Hazard. U.S. Environmental Protection Agency. [Link]

-

Benzofuran. PubChem, National Institutes of Health. [Link]

-

1-benzofuran. The Good Scents Company. [Link]

-

SAFETY DATA SHEET - 3-Methylbenzofuran-2-carboxylic acid. Thermo Fisher Scientific. [Link]

-

Non-Halogenated Solvents in Laboratories. Temple University. [Link]

-

Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. Taylor & Francis Online. [Link]

-

Proper disposal of chemicals. Sciencemadness Wiki. [Link]

-

Hazardous Materials Disposal Guide. Nipissing University. [Link]

-

Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

-

Methyl benzofuran-6-carboxylate. MilliporeSigma. [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

-

Chemical Handling and Storage. University of Toronto Scarborough. [Link]

-

The Proper Storage and Handling of Volatile Analytical Standards. Lab Manager. [Link]

-

Experiment 7: Esters. Course document from a university chemistry lab. [Link]

-

Fragrant Esters. University of Toronto, Department of Chemistry. [Link]

Sources

- 1. Methyl benzofuran-6-carboxylate | 588703-29-1 [chemicalbook.com]

- 2. METHYL 3-METHYLBENZOFURAN-2-CARBOXYLATE | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Methyl benzofuran-6-carboxylate | 588703-29-1 [sigmaaldrich.com]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. nottingham.ac.uk [nottingham.ac.uk]

- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]

- 9. safety.rice.edu [safety.rice.edu]

- 10. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. acs.org [acs.org]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. ccny.cuny.edu [ccny.cuny.edu]

- 17. Lab Safety Emergency Chemical Spill Procedures | University of Hawaii at Manoa – Environmental Health & Safety Office [hawaii.edu]

- 18. westlab.com [westlab.com]

- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 20. 7.2 Organic Solvents [ehs.cornell.edu]

- 21. campusoperations.temple.edu [campusoperations.temple.edu]

Chemical Stability of Methyl Benzofuran Esters: A Mechanistic Storage & Handling Guide

Topic: Chemical Stability of Methyl Benzofuran Esters in Storage Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl benzofuran esters serve as critical pharmacophores and synthetic intermediates in the development of anti-arrhythmic agents (e.g., amiodarone analogues), antimicrobial scaffolds, and fluorescent sensors. While the benzofuran core exhibits aromatic stability, the methyl ester functionality introduces specific vulnerabilities to hydrolytic cleavage, while the heterocyclic ring remains susceptible to photo-oxidative degradation. This guide provides a technical analysis of these instability mechanisms and establishes a self-validating protocol for their storage and stability assessment, grounded in ICH Q1A(R2) standards.

Structural Basis of Instability

The stability profile of methyl benzofuran esters (e.g., methyl benzofuran-2-carboxylate) is governed by two distinct electronic regions:

-

The Methyl Ester Moiety (

):-

Vulnerability: This is the primary site of degradation. The carbonyl carbon is electrophilic. The inductive effect of the oxygen-containing benzofuran ring can modulate this electrophilicity. In C2-esters, the electron-withdrawing nature of the adjacent heterocycle can slightly activate the carbonyl toward nucleophilic attack (hydrolysis) compared to simple benzoates.

-

Mechanism: Acid or base-catalyzed hydrolysis yielding the parent benzofuran carboxylic acid and methanol.

-

-

The Benzofuran Core:

-

Vulnerability: The furan ring, fused to benzene, retains aromaticity but is electron-rich. It acts as a fluorophore, absorbing UV radiation, which makes it prone to excitation and subsequent photodegradation (dimerization or oxidative ring opening).

-

Mechanism: [2+2] cycloaddition (dimerization) under UV light; oxidative cleavage of the furan double bond (C2-C3) by singlet oxygen or peroxides.

-

Primary Degradation Pathways

A. Hydrolytic Cleavage (Dominant)

Methyl esters are inherently liable to hydrolysis. In storage, this is driven by residual moisture in the presence of trace acidic or basic impurities from synthesis (e.g., residual mineral acids or alkalis).

-

Acidic Conditions: Protonation of the carbonyl oxygen activates the ester, allowing water to attack. This is reversible but driven forward by excess water (humidity).

-

Basic Conditions: Hydroxide ions directly attack the carbonyl. This is irreversible and generally faster than acid hydrolysis.

B. Photolytic Degradation

Benzofuran derivatives have high molar absorptivity in the UV region. Upon exposure to light (specifically UV-A and UV-B):

-

Dimerization: Excited state benzofurans can undergo intermolecular [2+2] photodimerization, forming cyclobutane-fused dimers.

-

Ring Opening: In the presence of oxygen and light, the furan ring can cleave to form 2-hydroxy-phenylglyoxylic acid derivatives or salicylaldehyde derivatives.

C. Oxidative Degradation

While the benzene ring is stable, the C2-C3 bond of the furan ring is susceptible to oxidation by peroxides or autoxidation over long periods, leading to the formation of keto-esters or quinone-like structures.

Visualization: Degradation Pathways

The following diagram illustrates the mechanistic flow of degradation for a generic methyl benzofuran-2-carboxylate.

Figure 1: Primary degradation pathways for methyl benzofuran esters detailing hydrolytic, photolytic, and oxidative routes.

Experimental Protocol: Stability-Indicating Workflow

To validate the stability of a specific methyl benzofuran ester batch, the following "Force Degradation" protocol is recommended. This aligns with ICH Q1A(R2) guidelines for stress testing.

Phase 1: Stress Testing (Forced Degradation)

Perform these tests on the drug substance to identify likely degradation products.[1]

| Stressor | Condition | Duration | Target Degradation | Mechanism Probed |

| Acid Hydrolysis | 0.1 N HCl, Reflux | 2–8 Hours | 5–20% | Labile ester bond stability |

| Base Hydrolysis | 0.1 N NaOH, RT | 1–4 Hours | 5–20% | Saponification susceptibility |

| Oxidation | 3% | 2–24 Hours | 5–20% | Furan ring oxidative opening |

| Photolysis | UV Light (1.2M lux hours) | 1–7 Days | N/A | Dimerization/Fluorophore stability |

| Thermal | 60°C (Dry Heat) | 7 Days | N/A | Thermolytic cleavage |

Phase 2: Analytical Method (HPLC-UV)

A stability-indicating method must resolve the parent ester from the carboxylic acid and dimers.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

-

Rationale: Acidic modifier prevents tailing of the free carboxylic acid degradation product.

-

-

Detection: UV at 254 nm (aromatic core) and 280-300 nm (benzofuran specific).

Storage & Handling Directives

Based on the chemical susceptibilities identified, the following storage protocols are mandatory to ensure compound integrity.

A. Environmental Control

-